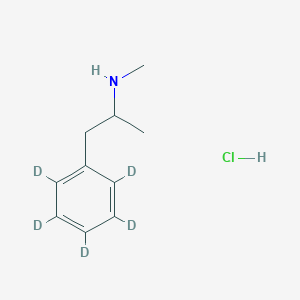
(+/-)-Methamphetamine-d5 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Methamphetamine-d5 hydrochloride is a deuterated form of methamphetamine hydrochloride, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as an internal standard in mass spectrometry due to its similar chemical properties to methamphetamine but with a distinct mass difference.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Methamphetamine-d5 hydrochloride typically involves the deuteration of methamphetamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing methamphetamine and a palladium catalyst, and the reaction is monitored to ensure complete deuteration.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Methamphetamine-d5 hydrochloride undergoes similar chemical reactions as methamphetamine, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methamphetamine derivatives.
Scientific Research Applications
(+/-)-Methamphetamine-d5 hydrochloride is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of methamphetamine and its metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of methamphetamine.
Medicine: In research on the effects of methamphetamine on the central nervous system.
Industry: In the development of analytical methods for drug testing and forensic analysis.
Mechanism of Action
(+/-)-Methamphetamine-d5 hydrochloride exerts its effects by acting on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin by reversing the action of their respective transporters. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the postsynaptic receptors.
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: The non-deuterated form, commonly used as a recreational drug and in some medical treatments.
Amphetamine: A related compound with similar stimulant effects but less potent.
Methylphenidate: Another stimulant used primarily in the treatment of ADHD.
Uniqueness
(+/-)-Methamphetamine-d5 hydrochloride is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate quantification of methamphetamine and its metabolites without interference from the sample matrix.
Properties
CAS No. |
2747917-87-7 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
190.72 g/mol |
IUPAC Name |
N-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i3D,4D,5D,6D,7D; |
InChI Key |
TWXDDNPPQUTEOV-BQAHAFBHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NC)[2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)


![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)



![(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)

